BRD0209
Description
BRD0209 is a tricyclic pyrazolotetrahydroquinolinone compound identified as a potent, selective, and dual inhibitor of glycogen synthase kinase 3 alpha and beta (GSK3α/β). It exhibits reversible ATP-competitive inhibition with IC50 values of 19 nM (GSK3α) and 5 nM (GSK3β), along with a fast off-rate kinetics (Ki = 4.2 nM) . Structural studies reveal that this compound binds to the ATP-binding domain of GSK3β, exploiting a unique Glu-to-Asp amino acid "switch" in the hinge region of GSK3 paralogues to achieve selectivity .
Properties
CAS No. |
1597439-87-6 |
|---|---|
Molecular Formula |
C22H25N3O |
Molecular Weight |
347.46 |
IUPAC Name |
(S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H25N3O/c1-21(2)11-15-17(16(26)12-21)22(3,14-7-5-4-6-8-14)18-19(13-9-10-13)24-25-20(18)23-15/h4-8,13H,9-12H2,1-3H3,(H2,23,24,25)/t22-/m1/s1 |
InChI Key |
YKPIWOGXCSQLFH-JOCHJYFZSA-N |
SMILES |
O=C1C2=C(NC3=NNC(C4CC4)=C3[C@]2(C)C5=CC=CC=C5)CC(C)(C)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD0209; BRD 0209; BRD-0209; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key pharmacological and structural differences between BRD0209 and functionally or structurally related GSK3 inhibitors:
| Compound | Target(s) | IC50 (nM) | Kinase Selectivity | Therapeutic Indications |
|---|---|---|---|---|
| This compound | GSK3α/β | 19 (GSK3α), 5 (GSK3β) | High selectivity for GSK3α/β | Mood disorders, leukemia |
| ABC1183 | GSK3α/β, CDK9/cyclin T1 | 327 (GSK3α), 657 (GSK3β), 321 (CDK9) | Broad (dual GSK3 and CDK9 inhibition) | Inflammation, cancer |
| BRD1652 | GSK3α/β | Not fully reported | Similar to this compound | Mood-related disorders (preclinical) |
| CHIR99021 | GSK3α/β | 10 (GSK3α), 6.7 (GSK3β) | Moderate selectivity | Diabetes, neurodegenerative diseases |
Key Findings :
- This compound vs. ABC1183 : While this compound is highly selective for GSK3α/β, ABC1183 exhibits dual inhibition of GSK3 and CDK9, reducing its specificity for mood disorder applications . ABC1183’s higher IC50 values for GSK3α/β (327–657 nM) suggest lower potency compared to this compound .
- This compound vs. BRD1652: Both compounds share a tricyclic pyrazolotetrahydroquinolinone scaffold and GSK3 selectivity. However, BRD1652 lacks comprehensive potency data, limiting direct clinical comparisons .
- This compound vs. CHIR99021: CHIR99021 has comparable GSK3β inhibition (IC50 = 6.7 nM) but lower selectivity across the kinome, increasing off-target risks .
Mechanistic and Binding Differences
- Structural Basis: this compound’s tricyclic core forms hydrogen bonds with the Asp200 residue in GSK3β’s hinge region, a critical interaction absent in GSK3α (which has Glu196). This single amino acid difference underpins its paralogue selectivity .
- ATP-Competitive Kinetics : Unlike CHIR99021, which shows slow dissociation rates, this compound’s fast off-rate kinetics (Ki = 4.2 nM) may reduce long-term toxicity risks .
Therapeutic Implications
- Mood Disorders : this compound’s selectivity and reversible inhibition make it superior to pan-kinase inhibitors like ABC1183, which may disrupt CDK9-dependent pathways (e.g., transcription regulation) .
- Leukemia: this compound’s efficacy in acute myeloid leukemia (AML) models contrasts with Brontictuzumab (a Notch1 inhibitor), which targets a different signaling axis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
